molecular formula C23H17N3O4 B3738051 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide

Cat. No.: B3738051
M. Wt: 399.4 g/mol
InChI Key: WHFFAQATGUZLQU-ZRDIBKRKSA-N
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Description

Benzoxazol is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . The compound you mentioned seems to be a derivative of benzoxazol, which means it likely shares some of its properties.


Molecular Structure Analysis

Benzoxazol derivatives typically have a planar structure due to the conjugation of the benzene ring and the oxazole ring . This planarity and the presence of nitrogen in the oxazole ring often contribute to the bioactivity of these compounds.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Benzoxazol derivatives are generally stable compounds. They may exhibit fluorescence, which can be useful in certain applications .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Some benzoxazol derivatives are known to have antimicrobial, antiviral, and anticancer activities .

Future Directions

Benzoxazol derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring new biological targets, or improving the properties of existing compounds .

Properties

IUPAC Name

(E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-15-9-11-17(23-25-19-7-2-3-8-21(19)30-23)14-20(15)24-22(27)12-10-16-5-4-6-18(13-16)26(28)29/h2-14H,1H3,(H,24,27)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFFAQATGUZLQU-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide
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N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide
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N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide
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N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide
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N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide

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